Cas no 13250-82-3 (2-(Thiophen-3-yl)-1,3-dioxolane)

2-(Thiophen-3-yl)-1,3-dioxolane 化学的及び物理的性質
名前と識別子
-
- 2-(Thiophen-3-yl)-1,3-dioxolane
- 2-(3-Thienyl)-1,3-dioxolane
- 1,3-Dioxolane,2-(3-thienyl)-
- 2-thiophen-3-yl-1,3-dioxolane
- 3-(1,3-Dioxolan-2-yl)thiophene
- 3-Thiophenecarboxaldehyde ethylene acetal
- 2-Thioph-3-Yl-[1,3]Dioxolane
- MLS003115233
- VOJKCZSSUHBMKS-UHFFFAOYSA-N
- 1,3-Dioxolane, 2-(3-thienyl)-
- NSC241128
- 3-(1.3-Dioxolan-2-yl)thiophene
- 2-thiophene-3-yl-[1,3]dioxolane
- 5982AA
- 3-(1,3-dioxolane-2-yl)-thiophene
- 3-Th
- thiophene-3-carboxaldehyde ethylene acetal
- T2623
- DTXSID80311308
- MFCD06209359
- FT-0733567
- AKOS006282764
- SMR001830815
- EN300-322280
- 13250-82-3
- NSC-241128
- CS-0186454
- AS-50018
- SCHEMBL972162
- CHEMBL2131355
- A888285
- O10540
- DB-062904
-
- MDL: MFCD06209359
- インチ: 1S/C7H8O2S/c1-4-10-5-6(1)7-8-2-3-9-7/h1,4-5,7H,2-3H2
- InChIKey: VOJKCZSSUHBMKS-UHFFFAOYSA-N
- SMILES: S1C([H])=C([H])C(=C1[H])C1([H])OC([H])([H])C([H])([H])O1
計算された属性
- 精确分子量: 156.02500
- 同位素质量: 156.0245
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.7
- XLogP3: 1
じっけんとくせい
- 密度みつど: 1.254
- Boiling Point: 84°C/1.4mmHg(lit.)
- フラッシュポイント: 102.2ºC
- Refractive Index: 1.5430 to 1.5470
- PSA: 46.70000
- LogP: 1.79350
2-(Thiophen-3-yl)-1,3-dioxolane Security Information
- 储存条件:0-10°C
2-(Thiophen-3-yl)-1,3-dioxolane 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(Thiophen-3-yl)-1,3-dioxolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-322280-1g |
2-(thiophen-3-yl)-1,3-dioxolane |
13250-82-3 | 95% | 1g |
$93.0 | 2023-09-04 | |
Enamine | EN300-322280-5.0g |
2-(thiophen-3-yl)-1,3-dioxolane |
13250-82-3 | 95% | 5.0g |
$339.0 | 2023-02-24 | |
TRC | T369565-100mg |
2-(Thiophen-3-yl)-1,3-dioxolane |
13250-82-3 | 100mg |
$ 80.00 | 2022-06-02 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162825-5G |
2-(Thiophen-3-yl)-1,3-dioxolane |
13250-82-3 | 97% | 5g |
¥926.90 | 2023-08-31 | |
eNovation Chemicals LLC | D571196-100g |
2-(3-Thienyl)-1,3-dioxolane |
13250-82-3 | 97% | 100g |
$1500 | 2023-09-01 | |
abcr | AB262446-250 mg |
2-(3-Thienyl)-1,3-dioxolane; . |
13250-82-3 | 250 mg |
€72.90 | 2023-07-20 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2623-5g |
2-(Thiophen-3-yl)-1,3-dioxolane |
13250-82-3 | 97.0%(GC) | 5g |
¥880.0 | 2022-06-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T162825-1g |
2-(Thiophen-3-yl)-1,3-dioxolane |
13250-82-3 | 97% | 1g |
¥267.90 | 2023-08-31 | |
abcr | AB262446-1 g |
2-(3-Thienyl)-1,3-dioxolane; . |
13250-82-3 | 1 g |
€81.90 | 2023-07-20 | ||
1PlusChem | 1P001187-250mg |
1,3-Dioxolane, 2-(3-thienyl)- |
13250-82-3 | 95% GC | 250mg |
$4.00 | 2025-02-18 |
2-(Thiophen-3-yl)-1,3-dioxolane 関連文献
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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6. Caper tea
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
2-(Thiophen-3-yl)-1,3-dioxolaneに関する追加情報
Professional Introduction to 2-(Thiophen-3-yl)-1,3-dioxolane (CAS No: 13250-82-3)
2-(Thiophen-3-yl)-1,3-dioxolane, identified by its Chemical Abstracts Service number 13250-82-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the dioxolane family, characterized by its oxygen-containing five-membered ring structure, and incorporates a thiophene moiety, which imparts unique electronic and steric properties. The synergistic combination of these structural features makes 2-(Thiophen-3-yl)-1,3-dioxolane a versatile intermediate in the synthesis of various bioactive molecules and functional materials.
The chemical structure of 2-(Thiophen-3-yl)-1,3-dioxolane consists of a dioxolane ring linked to a thiophene ring at the 3-position of the thiophene. This arrangement introduces a rigid aromatic system with significant potential for further functionalization. The presence of both oxygen and sulfur atoms in the molecule enhances its reactivity, making it a valuable building block for medicinal chemists seeking to develop novel therapeutic agents. Additionally, the electron-rich nature of the thiophene ring facilitates interactions with transition metals, opening avenues for catalytic applications in organic synthesis.
In recent years, 2-(Thiophen-3-yl)-1,3-dioxolane has been explored as a key intermediate in the synthesis of small-molecule drugs targeting various diseases. Its structural motifs have been incorporated into molecules with potential applications in oncology, neurology, and anti-inflammatory therapies. For instance, researchers have utilized this compound to develop kinase inhibitors, which are critical in cancer treatment. The thiophene moiety serves as a pharmacophore that can interact with specific amino acid residues in protein targets, while the dioxolane ring provides stability and enhances solubility. These properties make 2-(Thiophen-3-yl)-1,3-dioxolane an attractive scaffold for drug discovery efforts.
The synthesis of 2-(Thiophen-3-yl)-1,3-dioxolane typically involves the reaction of thiophene derivatives with epoxides under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Recent studies have focused on optimizing reaction conditions to improve yield and purity while minimizing side reactions. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups onto the thiophene ring, expanding the library of derivatives that can be synthesized from this core structure.
Beyond pharmaceutical applications, 2-(Thiophen-3-yl)-1,3-dioxolane has found utility in materials science due to its ability to form stable coordination complexes with metal ions. These complexes exhibit interesting photophysical properties and have been investigated for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. The combination of the electron-donating thiophene ring and the electron-withdrawing dioxolane ring creates a system with tunable redox potentials, making it suitable for applications in electrochemical sensors and catalysts. Additionally, its ability to self-assemble into ordered structures suggests potential uses in nanotechnology and supramolecular chemistry.
The biological activity of 2-(Thiophen-3-yl)-1,3-dioxolane has been extensively studied in recent years. Researchers have demonstrated its ability to modulate various biological pathways by interacting with target proteins and enzymes. For example, derivatives of this compound have shown inhibitory effects on enzymes involved in inflammation and pain signaling. The structural diversity derived from functionalizing different positions on the thiophene ring has allowed for the identification of lead compounds with high selectivity and potency. These findings highlight the importance of 2-(Thiophen-3-yl)-1,3-dioxolane as a scaffold for developing novel therapeutic agents.
In conclusion, 2-(Thiophen-3-yl)-1,3-dioxolane (CAS No: 13250-82-3) is a multifaceted compound with significant potential in pharmaceutical chemistry and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced materials engineering. As research continues to uncover new synthetic strategies and biological functions associated with this compound, its importance is likely to grow further. The ongoing exploration of its derivatives promises to yield innovative solutions across multiple scientific disciplines.
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